molecular formula C22H18N2O3 B14397363 2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate CAS No. 89499-52-5

2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate

Cat. No.: B14397363
CAS No.: 89499-52-5
M. Wt: 358.4 g/mol
InChI Key: UELMKHCEABHEPW-UHFFFAOYSA-M
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Description

2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The unique structure of this compound, which includes a five-membered ring containing two nitrogen atoms and one oxygen atom, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acid derivatives under acidic or basic conditions. For example, the reaction of triphenylhydrazine with acetic anhydride can yield the desired oxadiazole compound. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted oxadiazole derivatives .

Scientific Research Applications

2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Triphenyl-1,3,4-oxadiazol-3-ium acetate stands out due to its unique substitution pattern, which can enhance its biological activity and binding affinity to molecular targets. Its triphenyl substitution provides additional steric and electronic effects, making it a valuable compound for various applications .

Properties

CAS No.

89499-52-5

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

2,3,5-triphenyl-1,3,4-oxadiazol-3-ium;acetate

InChI

InChI=1S/C20H15N2O.C2H4O2/c1-4-10-16(11-5-1)19-21-22(18-14-8-3-9-15-18)20(23-19)17-12-6-2-7-13-17;1-2(3)4/h1-15H;1H3,(H,3,4)/q+1;/p-1

InChI Key

UELMKHCEABHEPW-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)C2=N[N+](=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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